Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

Catalog No.
S762682
CAS No.
25909-66-4
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

CAS Number

25909-66-4

Product Name

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

XTHNYIOBLBKRMO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC
  • Crystallography

    The crystal structure of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has been determined using X-ray diffraction. This research helps to understand the arrangement of atoms and molecules in the solid state [Source: Acta Crystallographica Section E: Structure Report Online, 2011, ].

  • Organic synthesis

    The synthesis of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has been reported, and the reaction conditions have been optimized [Source: PubMed Central, 2011, ].

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is a chemical compound with the molecular formula C20_{20}H22_{22}O6_{6} and an average mass of 358.39 g/mol. It is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in dimethylformamide, resulting in a structure characterized by two benzoate groups linked by an ethane-1,2-diyl ether bridge . This compound exhibits unique properties due to its structural configuration, making it of interest in various fields of research.

The primary reaction for synthesizing Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate involves the nucleophilic substitution of the chlorine atoms in 1,2-dichloroethane by the hydroxyl groups of ethyl 4-hydroxybenzoate. The reaction can be summarized as follows:

Ethyl 4 hydroxybenzoate+1 2 dichloroethaneDMFDiethyl 4 4 ethane 1 2 diylbis oxy dibenzoate\text{Ethyl 4 hydroxybenzoate}+\text{1 2 dichloroethane}\xrightarrow{\text{DMF}}\text{Diethyl 4 4 ethane 1 2 diylbis oxy dibenzoate}

This transformation is facilitated by dimethylformamide as a solvent, which enhances nucleophilicity and promotes the reaction .

The synthesis of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate can be achieved through several methods:

  • Nucleophilic Substitution: As previously mentioned, this method employs ethyl 4-hydroxybenzoate and 1,2-dichloroethane in dimethylformamide.
  • Esterification: Alternative synthetic routes may involve esterification reactions where hydroxyl groups are converted into ester functionalities.
  • Reflux Conditions: Conducting reactions under reflux conditions may improve yields and reaction rates by maintaining a constant temperature.

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing more complex molecules.
  • Polymer Chemistry: Used as a monomer in the production of polymers with specific properties.
  • Agricultural Chemistry: Potentially utilized in formulations for pesticides or herbicides due to its structural characteristics.

Interaction studies involving Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate focus on its reactivity with various biological molecules. Understanding these interactions can provide insights into its potential therapeutic applications or toxicological profiles. Current literature does not extensively cover these studies; therefore, further research is warranted.

Several compounds share structural similarities with Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate. Here’s a comparison highlighting their uniqueness:

Compound NameStructureKey Features
Diethyl phthalateC12_{12}H14_{14}O4_{4}Common plasticizer; used widely in consumer products.
Diethyl succinateC10_{10}H18_{18}O4_{4}Used as a solvent and in flavorings; less aromatic than diethyl dibenzoate.
Diethyl terephthalateC10_{10}H10_{10}O4_{4}Precursor to polyester; more rigid structure compared to dibenzoate.

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate stands out due to its dual aromatic character and potential versatility in applications ranging from pharmaceuticals to materials science. Its unique ether linkage contributes to its distinct chemical behavior compared to other similar compounds.

XLogP3

4

Wikipedia

Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate

Dates

Modify: 2023-08-15

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